An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene
An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Fluoro-4-methyl-2-propoxybenzene (CAS No. 1311197-87-1), a substituted anisole derivative of interest in medicinal chemistry and materials science.[1][2] While experimentally determined data for this specific molecule is limited, this document synthesizes available information, predicted properties, and established principles of organic chemistry to offer a detailed profile. The guide covers physicochemical characteristics, predicted spectroscopic data, a plausible synthetic route based on the Williamson ether synthesis, anticipated reactivity, and essential safety considerations. This document is intended to serve as a foundational resource for professionals engaged in research and development involving novel fluorinated aromatic compounds.
Introduction and Molecular Structure
1-Fluoro-4-methyl-2-propoxybenzene is a poly-substituted benzene derivative featuring a fluoro, a methyl, and a propoxy group. Such fluorinated aromatic ethers are of significant interest in drug discovery due to the ability of fluorine to modulate key properties such as metabolic stability, binding affinity, and lipophilicity. The specific arrangement of the substituents on the aromatic ring suggests potential for further functionalization and its use as a building block in the synthesis of more complex molecules.[1][2]
The structural arrangement of the substituents (fluoro at position 1, propoxy at position 2, and methyl at position 4) creates a unique electronic and steric environment that influences the molecule's reactivity and physical properties.
Figure 1: 2D structure of 1-Fluoro-4-methyl-2-propoxybenzene.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1311197-87-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃FO | [1][2][3] |
| Molecular Weight | 168.21 g/mol | [1][2][3] |
| Appearance | Predicted: Colorless liquid | Inferred |
| Boiling Point | Predicted: ~210-230 °C at 760 mmHg | Inferred from related structures |
| Melting Point | Not available | - |
| Density | Predicted: ~1.0-1.1 g/cm³ | Inferred from related structures |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate); insoluble in water. | Inferred |
| Purity | Commercially available at ≥98% | [2] |
Synthesis and Reactivity
A plausible and widely applicable method for the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene is the Williamson ether synthesis .[3][4][5] This well-established Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4][5]
Proposed Synthetic Pathway
The synthesis would proceed in two main steps: deprotonation of the precursor phenol followed by nucleophilic substitution.
Figure 2: Proposed synthesis via Williamson ether synthesis.
Detailed Experimental Protocol (Hypothetical)
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Alkoxide Formation: To a solution of 2-fluoro-5-methylphenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the corresponding phenoxide.
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Etherification: To the freshly prepared phenoxide solution, add 1-bromopropane (1.2 eq.) dropwise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-Fluoro-4-methyl-2-propoxybenzene.
Reactivity Profile
The reactivity of 1-Fluoro-4-methyl-2-propoxybenzene is primarily governed by the interplay of its functional groups on the aromatic ring.
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Electrophilic Aromatic Substitution (EAS): The alkoxy group is a strong activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-director. The fluorine atom is a deactivating group but is also ortho-, para-directing. The combined directing effects would likely favor electrophilic attack at the C3 and C5 positions.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is generally not a good leaving group in SNAr reactions unless activated by strongly electron-withdrawing groups in the ortho or para positions, which are absent in this molecule.
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Benzylic Position: The methyl group offers a site for radical halogenation or oxidation under appropriate conditions.
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Ether Cleavage: The propoxy group can be cleaved under harsh acidic conditions (e.g., HBr, HI).
Spectroscopic Data (Predicted)
Due to the lack of published experimental spectra, the following data has been predicted using standard computational models and analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the propoxy chain protons, and the methyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.1 | m | 3H | Aromatic protons |
| ~3.9-4.1 | t | 2H | -O-CH₂ -CH₂-CH₃ |
| ~2.2-2.3 | s | 3H | Ar-CH₃ |
| ~1.7-1.9 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~0.9-1.1 | t | 3H | -O-CH₂-CH₂-CH₃ |
Note: The aromatic region will likely show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 (d, ¹JCF ≈ 240-250 Hz) | C -F |
| ~145-150 | C -O |
| ~130-135 | C -CH₃ |
| ~115-125 | Aromatic C H |
| ~70-75 | -O-CH₂ - |
| ~20-25 | -O-CH₂-CH₂ - |
| ~15-20 | Ar-CH₃ |
| ~10-15 | -O-CH₂-CH₂-CH₃ |
Note: Carbons near the fluorine atom will exhibit splitting (JCF coupling).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1600, ~1500 | C=C stretching (aromatic) |
| ~1250-1200 | C-O-C stretching (aryl alkyl ether) |
| ~1150-1100 | C-F stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 168.1
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Key Fragments: Loss of the propyl group (M-43), loss of propene (M-42), and other fragments arising from the cleavage of the ether bond and rearrangements of the aromatic ring.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Fluoro-4-methyl-2-propoxybenzene is not widely available, general precautions for handling similar aromatic ethers and fluorinated compounds should be observed.[6]
-
GHS Hazard Classification (Predicted):
Figure 3: Predicted GHS pictogram - Exclamation Mark.
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Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container in accordance with local regulations.[6]
-
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Applications and Future Directions
As a "Protein Degrader Building Block," 1-Fluoro-4-methyl-2-propoxybenzene is likely intended for use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related molecules in targeted protein degradation.[2] The specific substitution pattern may be designed to occupy a particular binding pocket in a target protein or to serve as a scaffold for linking to an E3 ligase ligand.
Further research is warranted to experimentally validate the predicted properties of this compound and to explore its utility in the development of novel therapeutics and functional materials.
References
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Safety Data Sheet - Angene Chemical. (2025, March 12). Retrieved January 15, 2026, from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 15, 2026, from [Link]
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Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]
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Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Williamson ether synthesis (video) - Khan Academy. (n.d.). Retrieved January 15, 2026, from [Link]
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GHS Classification (Rev.10, 2023) Summary - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene | C10H10F4O - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 15, 2026, from [Link]
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Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 15, 2026, from [Link]
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Benzene, 1-fluoro-4-methyl- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved January 15, 2026, from [Link]
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1-Fluoro-4-methyl-2-propoxybenzene, min 98%, 1 gram. (n.d.). Retrieved January 15, 2026, from [Link]
- EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives - Google Patents. (n.d.).
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Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC - NIH. (2024, October 24). Retrieved January 15, 2026, from [Link]
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020, March 17). Retrieved January 15, 2026, from [Link]
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1-Fluoro-4-methyl-2-propoxybenzene - Aladdin. (n.d.). Retrieved January 15, 2026, from [Link]
